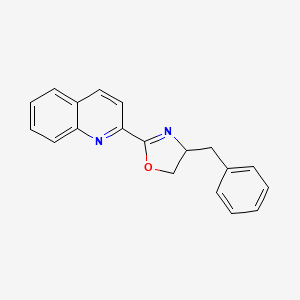
4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a unique combination of benzyl, quinoline, and oxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole typically involves the condensation of 2-quinolinecarboxaldehyde with benzylamine, followed by cyclization with an appropriate reagent such as ethyl chloroformate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl and quinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated oxazole derivatives.
Substitution: Various substituted benzyl and quinoline derivatives.
科学的研究の応用
4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through interactions with cellular proteins and nucleic acids .
類似化合物との比較
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Imidazole Derivatives: Exhibit a broad range of biological properties, including antimicrobial and anti-inflammatory activities.
Quinolinyl-pyrazoles: Used in the synthesis of pharmacologically active compounds.
Uniqueness: 4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole stands out due to its unique combination of benzyl, quinoline, and oxazole moieties, which confer distinct chemical and biological properties
特性
分子式 |
C19H16N2O |
|---|---|
分子量 |
288.3 g/mol |
IUPAC名 |
4-benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(20-16)18-11-10-15-8-4-5-9-17(15)21-18/h1-11,16H,12-13H2 |
InChIキー |
DYPJONUSIRRGAX-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


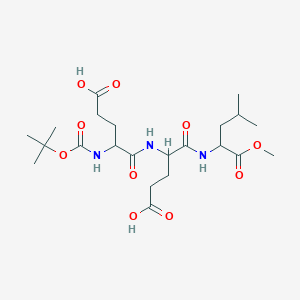
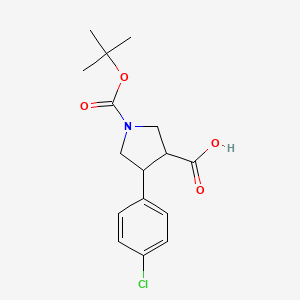
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;chloride](/img/structure/B15286313.png)
![Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthy]ruthenium(II)](/img/structure/B15286319.png)
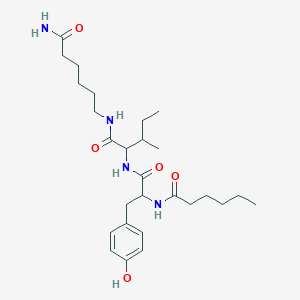

![2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)
![5-(2-Hydroxyethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15286367.png)

![9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B15286379.png)
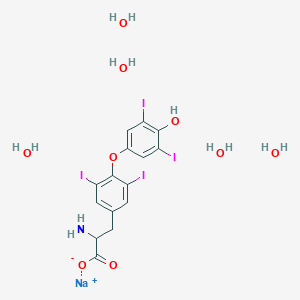
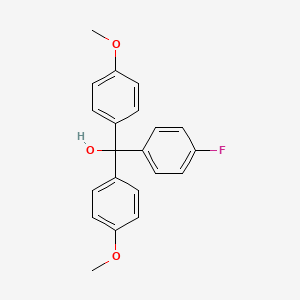
![4-(2-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15286407.png)

